(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE]
Description
(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] is a chiral monoterpenoid compound derived from pinene. It is known for its unique structural features, including an epoxide ring, which makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
18680-30-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10-/m1/s1 |
InChI Key |
OUXAABAEPHHZPC-KHQFGBGNSA-N |
SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Isomeric SMILES |
CC1([C@@H]2CC[C@]3([C@H]1C2)CO3)C |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Other CAS No. |
18680-30-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] typically involves the epoxidation of α-pinene. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds with high stereoselectivity, yielding the desired epoxide as the major product.
Industrial Production Methods
Industrial production of (1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] often involves the large-scale epoxidation of α-pinene using environmentally friendly oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets the standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] involves its interaction with various molecular targets. The epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities and its utility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-(+)-Neomenthol: Another chiral monoterpenoid with similar structural features but different functional groups.
(1R,2S,5R)-(-)-Menthol: A well-known compound with cooling properties, structurally similar but with different stereochemistry.
(+)-Isopulegol: A monoterpenoid with a similar backbone but different functional groups.
Uniqueness
(1S,2S,5R)-7,7-DIMETHYLSPIRO[BICYCLO[3.1.1]HEPTANE-2,2'-OXIRANE] is unique due to its epoxide ring, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its specific stereochemistry also contributes to its unique properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
